4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 86518-07-2
VCID: VC2410754
InChI: InChI=1S/C8H4ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H
SMILES: C1=CN=C(C2=C1OC(=C2)C=O)Cl
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

CAS No.: 86518-07-2

Cat. No.: VC2410754

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde - 86518-07-2

Specification

CAS No. 86518-07-2
Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
IUPAC Name 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H4ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H
Standard InChI Key JUBUEOUKRFKRFP-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1OC(=C2)C=O)Cl
Canonical SMILES C1=CN=C(C2=C1OC(=C2)C=O)Cl

Introduction

Chemical Identity and Structural Information

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is identified by several key parameters that define its chemical identity:

ParameterValue
CAS Number86518-07-2
Molecular FormulaC₈H₄ClNO₂
Molecular Weight181.57 g/mol
IUPAC Name4-chlorofuro[3,2-c]pyridine-2-carbaldehyde
Standard InChIInChI=1S/C8H4ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H
Standard InChIKeyJUBUEOUKRFKRFP-UHFFFAOYSA-N
SMILES NotationC1=CN=C(C2=C1OC(=C2)C=O)Cl
PubChem Compound ID343182

The compound's structure features a bicyclic system where a furan ring is fused with a pyridine ring, creating the furo[3,2-c]pyridine core. The presence of both the chloro substituent and the aldehyde functional group contributes to its unique chemical properties and reactivity patterns .

Physical and Chemical Properties

The physical and chemical properties of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde significantly influence its behavior in various applications and synthetic transformations:

Physical Properties

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde typically appears as a solid compound at room temperature. Though specific melting point data is limited in the literature, its structural characteristics suggest thermal properties consistent with similar heterocyclic compounds.

Predicted Collision Cross Section Data

Mass spectrometry studies have yielded predicted collision cross section (CCS) data for this compound with various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+182.00034129.7
[M+Na]+203.98228145.7
[M+NH4]+199.02688139.2
[M+K]+219.95622140.5
[M-H]-179.98578133.0
[M+Na-2H]-201.96773137.0
[M]+180.99251133.3
[M]-180.99361133.3

This data provides valuable information for analytical identification and characterization of the compound in complex mixtures .

Chemical Properties

The chemical properties of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde are largely defined by its heterocyclic core structure and functional groups:

  • The aldehyde group at position 2 makes it highly reactive toward nucleophiles

  • The chloro substituent at position 4 can participate in nucleophilic substitution reactions

  • The furo[3,2-c]pyridine core contributes to its aromaticity and electronic properties

  • Recommended storage conditions include inert atmosphere at 2-8°C to prevent oxidation of the aldehyde group

Hazard Classification

According to available safety data, 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde carries the following hazard classifications:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264-P270-P280-P301+P312+P330-P305+P351+P338-P337+P313-P501

Synthesis Methods

Multiple synthetic approaches have been documented for the preparation of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde and related compounds.

General Synthetic Routes

The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde typically involves the reaction of pyridine derivatives with chloro-substituted furan compounds under controlled conditions. One common approach begins with pyridine derivatives that are then modified to incorporate the furan ring .

Chlorination Reactions

A key step in many synthetic routes involves chlorination of precursor compounds. For example, pyridone derivatives can be chlorinated with reagents such as phosphorus oxychloride to introduce the chloro substituent at position 4. This approach has been documented in the synthesis of related furo[3,2-c]pyridine derivatives .

Formylation Methods

Chemical Reactivity and Transformations

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde participates in various chemical reactions typical for aldehydes and heterocycles, making it suitable for synthesizing more complex molecules.

Aldehyde Reactions

As with other aromatic aldehydes, 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde can undergo numerous transformations at the aldehyde group:

  • Condensation reactions with amines to form imines

  • Reactions with hydrazines to form hydrazones

  • Wittig and related reactions for olefination

  • Reduction to alcohols

  • Oxidation to carboxylic acids

These reactions provide entry points to diverse derivative structures.

Reactions at the Chloro Position

The chloro substituent at position 4 serves as a reactive site for nucleophilic aromatic substitution reactions:

  • Displacement with nitrogen nucleophiles (amines, hydrazines)

  • Reactions with oxygen nucleophiles (alcohols, phenols)

  • Palladium-catalyzed coupling reactions (Suzuki, Stille, Sonogashira)

Some of these substitution reactions proceed with lower reactivity compared to other chlorinated heterocycles, as noted in comparative studies with similar structures .

Transformations to Complex Structures

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde serves as a valuable building block for the synthesis of more complex heterocyclic systems through:

  • Sequential functionalization at both the aldehyde and chloro positions

  • Cycloaddition reactions

  • Construction of fused polyheterocyclic structures

  • Formation of bioactive derivatives with potential therapeutic applications

Applications in Research and Development

4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde has found applications in various fields due to its unique structural features and reactivity.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

  • A scaffold for the development of bioactive compounds

  • A synthetic intermediate for pharmaceutical research

  • A structural motif in compounds being investigated for antimicrobial and anticancer properties

Research into compounds containing the furo[3,2-c]pyridine structure has revealed significant antimicrobial properties, making derivatives of this compound promising candidates for further drug development research.

Materials Science Applications

The unique electronic properties of the furo[3,2-c]pyridine system make 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde relevant to materials science:

  • Development of functional materials with specific optical properties

  • Precursors for electronic materials

  • Components in the design of specialized polymers

Chemical Biology Research

The compound's reactive functional groups make it suitable for various applications in chemical biology:

  • Probe design for mechanism studies

  • Development of fluorescent labels

  • Synthesis of affinity reagents for biological targets

These applications leverage the compound's ability to be selectively modified at both the aldehyde and chloro positions.

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